1-Piperazinecarboxamide, N,4-dicyclohexyl-

Catalog No.
S3779194
CAS No.
89011-68-7
M.F
C17H31N3O
M. Wt
293.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Piperazinecarboxamide, N,4-dicyclohexyl-

CAS Number

89011-68-7

Product Name

1-Piperazinecarboxamide, N,4-dicyclohexyl-

IUPAC Name

N,4-dicyclohexylpiperazine-1-carboxamide

Molecular Formula

C17H31N3O

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C17H31N3O/c21-17(18-15-7-3-1-4-8-15)20-13-11-19(12-14-20)16-9-5-2-6-10-16/h15-16H,1-14H2,(H,18,21)

InChI Key

LRAUBOSEUOPEDA-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)N2CCN(CC2)C3CCCCC3

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCN(CC2)C3CCCCC3

The exact mass of the compound N,4-dicyclohexyl-1-piperazinecarboxamide is 293.246712621 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Piperazinecarboxamide, N,4-dicyclohexyl- is a chemical compound with the molecular formula C17H31N3OC_{17}H_{31}N_3O and a CAS number of 89170-55-8. This compound features a piperazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms, and is substituted with two cyclohexyl groups at the 4-position. The presence of the carboxamide functional group enhances its solubility and biological activity, making it a subject of interest in medicinal chemistry and pharmacology .

The chemical reactivity of 1-Piperazinecarboxamide, N,4-dicyclohexyl- can be explored through various synthetic pathways typical for piperazine derivatives. These reactions often involve:

  • N-Alkylation: The compound can undergo N-alkylation to introduce different alkyl groups on the nitrogen atoms of the piperazine ring.
  • Acylation: The amine functionality can react with acylating agents to form amides, potentially altering its biological properties.
  • Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocycles, which may enhance its pharmacological profile .

1-Piperazinecarboxamide, N,4-dicyclohexyl- has shown promising biological activities. Studies indicate that it exhibits antimicrobial properties, particularly against certain bacterial strains. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively. Notably, compounds in this class have been investigated for their potential as inhibitors of enzymes involved in critical metabolic pathways in pathogens such as Mycobacterium tuberculosis, suggesting a role in anti-tubercular therapy .

The synthesis of 1-Piperazinecarboxamide, N,4-dicyclohexyl- can be achieved through several methods:

  • Direct Amide Formation: Reacting dicyclohexylamine with piperazinecarboxylic acid under acidic conditions can yield the desired amide.
  • Multi-step Synthesis: Starting from cyclohexanone, one can perform a series of reactions including reduction and amination to obtain the final product.
  • Piperazine Derivatives: Utilizing established methods for synthesizing piperazine derivatives can also lead to this compound by modifying existing piperazine frameworks .

This compound has potential applications in:

  • Pharmaceuticals: As a candidate for developing new antimicrobial agents or as part of drug formulations targeting specific diseases.
  • Research: Used in studies investigating the structure-activity relationship of piperazine derivatives and their biological effects.
  • Chemical Intermediates: In organic synthesis for creating more complex molecules due to its reactive functional groups .

Interaction studies involving 1-Piperazinecarboxamide, N,4-dicyclohexyl- often focus on its binding affinity to various biological targets. Research indicates that this compound may interact with enzymes such as inosine monophosphate dehydrogenase (IMPDH), which plays a crucial role in nucleotide biosynthesis. This interaction could lead to inhibition effects that are beneficial in treating infections caused by Mycobacterium tuberculosis and other pathogens .

Several compounds share structural similarities with 1-Piperazinecarboxamide, N,4-dicyclohexyl-, each exhibiting unique properties:

Compound NameStructure TypeUnique Features
N1,N4-DicyclohexylterephthalamideAmideExhibits different biological activity profiles
1-(5-Isoquinolinesulfonyl)piperazinePiperazine derivativeKnown inhibitor of Rho-associated protein kinase
1-(Cyclohexyl(4-(isoquinoline-5-ylsulfonyl)piperazin-1-yl)methanone)Complex heterocycleShows potent anti-tubercular activity

These compounds highlight the diversity within the piperazine class and underscore the importance of structural modifications in determining biological activity and therapeutic potential .

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

293.246712621 g/mol

Monoisotopic Mass

293.246712621 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-23-2023

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